molecular formula C26H19F3N2O4 B12164164 N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

Cat. No.: B12164164
M. Wt: 480.4 g/mol
InChI Key: UQSGMHCGLKPRJH-JCMHNJIXSA-N
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Description

N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes furan, benzamide, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an appropriate amine under reductive amination conditions.

    Synthesis of the trifluoromethylphenyl derivative:

    Coupling reactions: The furan-2-ylmethylamine and the trifluoromethylphenyl derivative are then coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its multiple functional groups.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and benzamide groups can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-3-[(2-furylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide
  • N-[(1Z)-3-[(2-thienylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

Uniqueness

The uniqueness of N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and trifluoromethylphenyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C26H19F3N2O4

Molecular Weight

480.4 g/mol

IUPAC Name

N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H19F3N2O4/c27-26(28,29)19-9-4-8-18(14-19)23-12-11-20(35-23)15-22(25(33)30-16-21-10-5-13-34-21)31-24(32)17-6-2-1-3-7-17/h1-15H,16H2,(H,30,33)(H,31,32)/b22-15-

InChI Key

UQSGMHCGLKPRJH-JCMHNJIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=O)NCC4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCC4=CC=CO4

Origin of Product

United States

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